molecular formula C16H19NO B1619968 2-(Piperidinomethyl)-1-Naphthol CAS No. 6638-91-1

2-(Piperidinomethyl)-1-Naphthol

Cat. No. B1619968
CAS RN: 6638-91-1
M. Wt: 241.33 g/mol
InChI Key: LYBPBRBKERCUNO-UHFFFAOYSA-N
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Patent
US05420362

Procedure details

Anon. (USA) (Res. Discl., 236, 380 (Ger), 1983) discloses a Mannich reaction of 1-naphthol with formalin and piperidine or morpholine to yield 2-(piperidinomethyl)-1-naphthol or 2-(morpholinomethyl)-1-naphthol, respectively. These compounds were subjected to hydrogenolysis (Pd/C) whereby 2-methyl-1-naphthol was produced
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C=O.[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>>[N:14]1([CH2:21][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]=2[OH:11])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[O:23]1[CH2:24][CH2:25][N:20]([CH2:15][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]=2[OH:11])[CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC1=C(C2=CC=CC=C2C=C1)O
Name
Type
product
Smiles
O1CCN(CC1)CC1=C(C2=CC=CC=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05420362

Procedure details

Anon. (USA) (Res. Discl., 236, 380 (Ger), 1983) discloses a Mannich reaction of 1-naphthol with formalin and piperidine or morpholine to yield 2-(piperidinomethyl)-1-naphthol or 2-(morpholinomethyl)-1-naphthol, respectively. These compounds were subjected to hydrogenolysis (Pd/C) whereby 2-methyl-1-naphthol was produced
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C=O.[NH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>>[N:14]1([CH2:21][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]=2[OH:11])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[O:23]1[CH2:24][CH2:25][N:20]([CH2:15][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]=2[OH:11])[CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC1=C(C2=CC=CC=C2C=C1)O
Name
Type
product
Smiles
O1CCN(CC1)CC1=C(C2=CC=CC=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.